molecular formula C5H4BrIN2 B3046609 5-Bromo-2-iodo-4-methylpyrimidine CAS No. 1260859-19-5

5-Bromo-2-iodo-4-methylpyrimidine

Cat. No. B3046609
CAS RN: 1260859-19-5
M. Wt: 298.91
InChI Key: VZLFDSURYRXHTB-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylpyrimidine is a chemical compound with the CAS Number: 1260859-19-5 . It has a molecular weight of 298.91 and is typically found in a powder form .


Synthesis Analysis

A simple synthesis of 5-bromo-2-iodopyrimidine has been described in the literature . This involves selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs . This method has been used to efficiently synthesize many substituted pyrimidine compounds .


Molecular Structure Analysis

The molecular formula of this compound is C5H4BrIN2 . The InChI Code is 1S/C5H4BrIN2/c1-3-4 (6)2-8-5 (7)9-3/h2H,1H3 .


Chemical Reactions Analysis

5-Bromo-2-iodopyrimidine has been used as an intermediate in selective palladium-catalysed cross-coupling reactions . These reactions have been used to synthesize a wide range of substituted pyrimidine compounds .


Physical And Chemical Properties Analysis

This compound is a powder . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Chemical Synthesis and Process Development

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-iodo-4-methylpyrimidine is involved in the process of cell proliferation, specifically in the dedifferentiation of hypocotyl cells . This suggests that the compound may play a role in regulating cell growth and development.

Mode of Action

It has been used in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to efficiently synthesize many substituted pyrimidine compounds . This suggests that the compound may interact with its targets through a mechanism involving palladium-catalysed cross-coupling reactions.

Result of Action

It has been observed that at higher doses, the compound can inhibit shoot redifferentiation in hypocotyl explants . This suggests that the compound may have a significant impact on cell growth and development.

Safety and Hazards

The safety information for 5-Bromo-2-iodo-4-methylpyrimidine includes several hazard statements: H302, H315, H318, H335 . These correspond to potential dangers if the compound is ingested, comes into contact with skin or eyes, or if its dust is inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Bromo-2-iodo-4-methylpyrimidine are not mentioned in the search results, it’s worth noting that pyrimidines and their derivatives continue to be a focus of research due to their wide range of pharmacological effects . This suggests that this compound could potentially be used in the development of new drugs and therapies .

properties

IUPAC Name

5-bromo-2-iodo-4-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLFDSURYRXHTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857676
Record name 5-Bromo-2-iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260859-19-5
Record name 5-Bromo-2-iodo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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